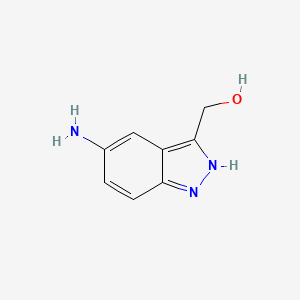

(5-Amino-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJZZHXZNOCXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694601 | |

| Record name | (5-Amino-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908247-75-6 | |

| Record name | (5-Amino-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1h Indazol 3 Yl Methanol and Its Key Precursors

Strategies for the Construction of the 1H-Indazole Ring System

The formation of the 1H-indazole scaffold is the foundational step in the synthesis of (5-Amino-1H-indazol-3-yl)methanol. Various ring-closure reactions have been developed to construct this bicyclic heteroaromatic system, often starting from appropriately substituted benzene (B151609) derivatives.

Ring-Closure Reactions for Indazole Scaffold Formation

A common and well-established method for the synthesis of the 1H-indazole ring is the diazotization of o-toluidine (B26562) derivatives followed by intramolecular cyclization. For instance, 5-nitro-1H-indazole can be prepared from 2-amino-5-nitrotoluene. In this procedure, the amino group of 2-amino-5-nitrotoluene is diazotized using sodium nitrite (B80452) in acetic acid. The resulting diazonium salt then undergoes spontaneous cyclization to form the indazole ring. orgsyn.orgchemicalbook.com This method is advantageous due to the ready availability of the starting material.

Another powerful strategy for indazole synthesis is the Davis-Beirut reaction, which involves the N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base. wikipedia.orgacs.org This reaction proceeds through a key nitroso-imine intermediate and is versatile for creating a variety of 2H-indazoles, which can in some cases be converted to their 1H-isomers. wikipedia.orgnih.gov The reaction conditions can be tuned (acidic or basic) to influence the outcome. nih.gov

Reductive cyclization of o-nitrobenzyl derivatives also provides a route to the indazole core. For example, o-nitro-ketoximes can undergo reductive cyclization to yield 1H-indazoles. researchgate.net Similarly, the reductive cyclization of o-nitrobenzylidene amines, catalyzed by molybdenum complexes, can produce 2-aryl-2H-indazoles. researchgate.net More recently, nitroreductase-triggered indazole formation from 2-nitrobenzylamine derivatives has been demonstrated as a biocatalytic approach. chemrxiv.org

The Cadogan reaction, a classical method involving the reductive cyclization of nitroaromatic compounds with phosphites or phosphines at high temperatures, can also be employed for 2H-indazole synthesis. nih.gov

A summary of selected ring-closure reactions for the formation of the indazole scaffold is presented in Table 1.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 2-Amino-5-nitrotoluene | NaNO₂, glacial acetic acid, room temperature | 5-Nitro-1H-indazole | orgsyn.orgchemicalbook.com |

| N-Substituted 2-nitrobenzylamine | Base (e.g., NaOH, KOH), alcohol | 2H-Indazole derivative | wikipedia.orgnih.gov |

| o-Nitro-ketoxime | Reductive conditions | 1H-Indazole derivative | researchgate.net |

| o-Nitrobenzylidene amine | MoO₂Cl₂(dmf)₂, Ph₃P, microwave | 2-Aryl-2H-indazole | researchgate.net |

| 2-Nitrobenzylamine derivative | Nitroreductase | 1H- or 2H-Indazole | chemrxiv.org |

Stereoselective and Regioselective Synthetic Approaches

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern in the construction of the core scaffold. However, regioselectivity is crucial, particularly in controlling the position of substituents on the indazole ring.

The regioselectivity of indazole formation is often dictated by the substitution pattern of the starting materials. In the synthesis of 5-nitro-1H-indazole from 2-amino-5-nitrotoluene, the positions of the methyl and nitro groups on the aniline (B41778) ring direct the cyclization to yield the desired 5-substituted indazole. orgsyn.org

In other methods, such as the Davis-Beirut reaction, the initial products are often 2H-indazoles. acs.orgnih.gov The subsequent conversion to the thermodynamically more stable 1H-indazole may be necessary. The choice of synthetic route and the nature of the substituents can influence the final regiochemical outcome.

Introduction and Functionalization of the Amino Group at the C-5 Position

The introduction of the amino group at the C-5 position is a critical step. This is typically achieved through the reduction of a precursor containing a nitro group at the same position.

Methods for Selective Amination of the Benzene Ring

Direct selective amination of the C-5 position on an unsubstituted indazole ring is challenging. Therefore, the more common and efficient strategy involves the use of a precursor that already contains a nitrogen-based functional group at the desired position, which is later converted to the amino group.

Precursor Modifications to Incorporate the C-5 Amino Functionality

The most prevalent strategy for introducing the C-5 amino group is through the reduction of a 5-nitroindazole (B105863) precursor. 5-Nitro-1H-indazole is a readily accessible intermediate, as described in section 2.1.1. orgsyn.org The reduction of the nitro group to an amino group can be accomplished using various methods.

Catalytic hydrogenation is a clean and efficient method for this transformation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source is a common approach for the reduction of nitroarenes to anilines. africaresearchconnects.comrsc.org This method is generally high-yielding and avoids the use of harsh metal-acid reducing systems.

Alternatively, metal-based reducing agents can be employed. Stannous chloride (SnCl₂) in an acidic alcoholic solution is a well-documented reagent for the reduction of nitroindazoles to their corresponding amino derivatives. africaresearchconnects.comresearchgate.net Other metal-based systems, such as iron in the presence of ammonium (B1175870) chloride, have also been reported for this reduction.

Table 2 summarizes common methods for the reduction of 5-nitroindazoles.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 5-Nitro-1H-indazole | H₂, Pd/C | 5-Amino-1H-indazole | africaresearchconnects.comrsc.org |

| 5-Nitro-1H-indazole | SnCl₂, alcoholic acid | 5-Amino-1H-indazole | africaresearchconnects.comresearchgate.net |

| 5-Nitro-1H-indazole | Fe, NH₄Cl, EtOH/H₂O | 5-Amino-1H-indazole |

Introduction and Derivatization of the Hydroxymethyl Group at the C-3 Position

The final key transformation in the synthesis of this compound is the introduction of the hydroxymethyl group at the C-3 position. This is typically achieved by the reduction of a C-3 functional group such as a carboxaldehyde or a carboxylic acid ester.

A common precursor for the C-3 hydroxymethyl group is 1H-indazole-3-carboxaldehyde. An optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govrsc.org For the target molecule, this would involve starting with 5-nitro-1H-indole-3-carbaldehyde, which can be synthesized from 5-nitro-indole. nih.gov The subsequent reduction of the aldehyde at C-3 and the nitro group at C-5 would yield the final product.

Another important precursor is a C-3 carboxylic acid ester, such as methyl 5-nitro-1H-indazole-3-carboxylate. This ester can be prepared by the esterification of 5-nitro-1H-indazole-3-carboxylic acid with methanol (B129727) in the presence of a strong acid like sulfuric acid. chemicalbook.com

The reduction of the C-3 functional group to a hydroxymethyl group is a standard transformation in organic synthesis. For the reduction of an ester, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required. numberanalytics.commasterorganicchemistry.comlibretexts.org LiAlH₄ is capable of reducing both esters and nitro groups. Therefore, treatment of methyl 5-nitro-1H-indazole-3-carboxylate with LiAlH₄ can potentially lead to the simultaneous reduction of both the ester and the nitro group to afford this compound in a single step. Careful control of the reaction conditions is necessary to achieve the desired transformation.

Table 3 outlines the key transformations for introducing the C-3 hydroxymethyl group.

| Precursor | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 5-Nitro-1H-indole-3-carbaldehyde | Nitrosation (e.g., NaNO₂, HCl) | 5-Nitro-1H-indazole-3-carboxaldehyde | nih.gov |

| 5-Nitro-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ | Methyl 5-nitro-1H-indazole-3-carboxylate | chemicalbook.com |

| Methyl 5-nitro-1H-indazole-3-carboxylate | LiAlH₄, dry ether | This compound | numberanalytics.commasterorganicchemistry.comlibretexts.org |

| 5-Nitro-1H-indazole-3-carboxaldehyde | Selective reducing agent (for aldehyde), followed by nitro reduction | This compound |

Pathways for Introducing the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group (-CH₂OH) at the C3 position of the indazole ring is a critical transformation. This is most effectively achieved through the reduction of a corresponding carbonyl group, such as a carboxylic acid or an aldehyde.

One direct approach involves the reaction of an unsubstituted indazole at the desired position with formaldehyde (B43269). For instance, NH-indazoles have been shown to react with formaldehyde in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives. researchgate.netmdpi.com However, for the synthesis of this compound, a more controlled, multi-step approach starting from a carboxylic acid or its ester is generally preferred to ensure regioselectivity and compatibility with the amino group.

A more common strategy involves the initial preparation of a C3-carboxylated or C3-formylated indazole precursor, followed by reduction. The synthesis of the key precursor, 5-amino-1H-indazole-3-carbaldehyde, has been documented, providing a direct antecedent for reduction to the target alcohol. masterorganicchemistry.com

Reduction Strategies for Carboxylic Acid or Aldehyde Precursors

The conversion of the carboxylic acid or aldehyde functionality at the C3 position to a hydroxymethyl group is a pivotal step. Several reducing agents and methodologies can be employed for this transformation.

Reduction of Carboxylic Acids and Esters:

Direct reduction of the carboxylic acid group in the presence of other reducible functionalities can be challenging. Therefore, it is often advantageous to first convert the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This esterification can be achieved using standard methods, such as reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or by using reagents like phosphorus oxychloride (POCl₃). masterorganicchemistry.comchemicalbook.comderpharmachemica.com

Once the ester is formed, a variety of reducing agents can be utilized. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. orgsyn.orgmasterorganicchemistry.comniscpr.res.in The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is another viable method for the reduction of esters, often requiring high pressure and temperature, though recent advancements have led to catalysts effective under milder conditions. google.com Ruthenium-based catalysts, for example, have shown efficacy in ester reductions.

Reduction of Aldehydes:

If the precursor is the 5-amino-1H-indazole-3-carbaldehyde, its reduction to the corresponding alcohol is a more straightforward process. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be effectively used for this transformation, often in an alcoholic solvent.

Integrated Synthetic Routes to this compound

The synthesis of this compound is best approached through a well-planned, multi-step sequence. A logical and efficient pathway starts from the readily available 5-nitro-1H-indazole-3-carboxylic acid.

Stepwise Synthesis Protocols

A reliable stepwise synthesis can be outlined as follows:

Step 1: Esterification of 5-Nitro-1H-indazole-3-carboxylic acid. The carboxylic acid is first converted to its methyl or ethyl ester to facilitate the subsequent reduction of the carboxylic acid functionality.

Reaction: 5-Nitro-1H-indazole-3-carboxylic acid is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux. chemicalbook.com

Product: Methyl 5-nitro-1H-indazole-3-carboxylate.

Step 2: Reduction of the Nitro Group. The nitro group at the C5 position is selectively reduced to an amino group.

Method A: Catalytic Hydrogenation. The nitro-ester is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is generally clean and provides high yields.

Method B: Metal-Mediated Reduction. A combination of sodium borohydride and a metal salt like iron(II) chloride (FeCl₂) has been shown to be effective for the selective reduction of aromatic nitro groups in the presence of ester functionalities. d-nb.info

Product: Methyl 5-amino-1H-indazole-3-carboxylate.

Step 3: Reduction of the Ester Group. The final step involves the reduction of the ester group to the desired hydroxymethyl group.

Reaction: The amino-ester is treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. orgsyn.orgmasterorganicchemistry.com

Product: this compound.

A summary of a potential stepwise synthesis is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 5-Nitro-1H-indazole-3-carboxylic acid | CH₃OH, cat. H₂SO₄, reflux | Methyl 5-nitro-1H-indazole-3-carboxylate |

| 2 | Methyl 5-nitro-1H-indazole-3-carboxylate | H₂, Pd/C, Ethanol | Methyl 5-amino-1H-indazole-3-carboxylate |

| 3 | Methyl 5-amino-1H-indazole-3-carboxylate | LiAlH₄, THF | This compound |

One-Pot and Cascade Reaction Approaches

To improve efficiency and reduce the number of isolation and purification steps, one-pot or cascade reaction strategies are highly desirable. A potential one-pot approach for the synthesis of this compound could involve the simultaneous reduction of both the nitro and ester functionalities of methyl 5-nitro-1H-indazole-3-carboxylate.

While specific literature for a one-pot synthesis of this exact molecule is limited, the use of powerful reducing agents like LiAlH₄ can sometimes effect the reduction of both nitro and ester groups in a single step. niscpr.res.inresearchgate.net However, the reduction of nitro groups by LiAlH₄ can sometimes lead to the formation of azo or azoxy compounds as byproducts. Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, would be crucial.

A hypothetical one-pot reduction is outlined below:

| Starting Material | Reagents and Conditions | Product |

| Methyl 5-nitro-1H-indazole-3-carboxylate | LiAlH₄ (excess), THF, reflux | This compound |

Further research and optimization would be necessary to validate the feasibility and efficiency of such a one-pot procedure. Cascade reactions, where a series of transformations occur sequentially in a single reaction vessel, could also be envisioned, for example, by combining the reduction of the nitro group with a subsequent catalyzed reduction of the ester. nih.govnih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. For the preparation of this compound, several strategies can be employed to enhance its environmental sustainability.

Use of Greener Solvents and Catalysts:

The use of hazardous solvents should be minimized. Water or ethanol, where possible, are preferred green solvents. For instance, some reductions of nitroarenes can be carried out in water. researchgate.netrsc.org The use of heterogeneous catalysts that can be easily recovered and reused is also a key aspect of green chemistry. For example, supported metal catalysts like Pd/C are advantageous for hydrogenation reactions. The development of novel bio-based catalysts, such as those derived from amla seeds, also presents a promising avenue for sustainable synthesis. rsc.org

Flow Chemistry:

Atom Economy:

One-pot and cascade reactions contribute to a higher atom economy by reducing the number of synthetic steps and the associated waste from workups and purifications. Designing a synthetic route that maximizes the incorporation of all atoms from the starting materials into the final product is a fundamental goal of green chemistry.

The following table summarizes some green chemistry considerations for the synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Use of water or ethanol as solvents for reduction steps. |

| Catalysis | Employment of reusable heterogeneous catalysts (e.g., Pd/C) or bio-based catalysts. |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure; use of microwave or ultrasound irradiation to reduce reaction times. |

| Reduce Derivatives | Utilizing one-pot or cascade reactions to avoid protection and deprotection steps. |

| Real-time Analysis for Pollution Prevention | Implementation of in-line monitoring in flow chemistry setups. |

Chemical Reactivity and Transformations of 5 Amino 1h Indazol 3 Yl Methanol

Reactions Involving the C-5 Amino Group

The amino group at the C-5 position of the indazole ring exhibits typical reactivity for an aromatic amine, serving as a nucleophile in various reactions. Its reactivity can, however, be influenced by the electronic properties of the bicyclic indazole system.

Acylation, Alkylation, and Sulfonylation Reactions

The C-5 amino group readily undergoes acylation, alkylation, and sulfonylation, which are common strategies to introduce a variety of substituents.

Acylation is typically achieved by treating the amine with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reacting an indazol-3-ylamine with an acyl chloride is a key step in forming amide linkages, a common motif in pharmacologically active molecules. google.com

Alkylation of the amino group can be performed using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Furthermore, alkylation can also occur on the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2 positions), often yielding a mixture of regioisomers. googleapis.com The choice of solvent and base is crucial for controlling the selectivity of these reactions. In the synthesis of some indazole derivatives, N-alkylation has been achieved by reacting the aminoindazole with a suitable bromide. nih.gov

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. This reaction yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Table 1: Representative Reactions of the C-5 Amino Group

| Reaction Type | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Aprotic solvent, Base (e.g., Pyridine, Triethylamine) |

| Alkylation | Alkyl Halide (R-X) | Alkylamine | Polar solvent, Base (e.g., K₂CO₃, NaH) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

Formation of Amides, Ureas, and Other Derivatives

The C-5 amino group is a key handle for creating diverse derivatives, most notably amides and ureas.

Amide derivatives are synthesized by coupling the amino group with carboxylic acids. This is often facilitated by coupling agents such as carbodiimides (e.g., DCC, EDCI) or by converting the carboxylic acid to a more reactive species like an acyl chloride. google.com These amide linkages are central to the structure of many biologically active indazole-based compounds, including synthetic cannabinoids and kinase inhibitors. mdpi.comresearchgate.net

Urea derivatives can be prepared by reacting the amino group with an isocyanate (R-N=C=O). organic-chemistry.orgnih.gov This reaction is typically rapid and high-yielding. Alternatively, unsymmetrical ureas can be formed using phosgene (B1210022) substitutes like carbonyldiimidazole (CDI), which first reacts with the amine to form an imidazolyl carbamate (B1207046) intermediate that subsequently reacts with another amine. google.com

Table 2: Synthesis of Amide and Urea Derivatives

| Derivative | Reagent | Key Intermediate (if any) |

|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent | Activated Ester / Acyl Chloride |

| Urea | Isocyanate | - |

| Urea | Carbonyldiimidazole (CDI) + Amine | Imidazolyl Carbamate |

Diazotization and Subsequent Transformations

The primary aromatic amino group at C-5 can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide array of functional groups. lookchem.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). lookchem.com

The resulting 5-indazolyl diazonium salt is generally unstable and used immediately in subsequent reactions. These transformations include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN).

Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Replacement by Hydroxyl: Heating the aqueous solution of the diazonium salt introduces a hydroxyl group (-OH).

Replacement by Iodine: Treatment with potassium iodide (KI) yields the iodo-derivative.

Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, forms brightly colored azo compounds (Ar-N=N-Ar').

These reactions provide powerful methods for the extensive functionalization of the indazole core at the C-5 position.

Transformations of the C-3 Hydroxymethyl Group

The hydroxymethyl group at the C-3 position is a primary alcohol and can undergo reactions typical of this functional group, primarily oxidation, esterification, and etherification.

Oxidation Reactions to Aldehyde or Carboxylic Acid

The C-3 hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. Over-oxidation to the carboxylic acid is a potential side reaction if stronger oxidants or aqueous conditions are used. The resulting 5-amino-1H-indazole-3-carbaldehyde is a useful intermediate for reactions like reductive amination or Wittig olefination.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are used to convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium chlorite (B76162) (NaClO₂) in the presence of a catalyst. organic-chemistry.org The resulting 5-amino-1H-indazole-3-carboxylic acid can then be used in amide coupling reactions. researchgate.net Given the presence of the acid-sensitive indazole and the oxidizable amino group, chemoselectivity can be a challenge, and protection of the C-5 amino group may be necessary prior to oxidation.

Table 3: Oxidation of the C-3 Hydroxymethyl Group

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp |

| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temp |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, Heat |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp |

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group can be converted into esters and ethers to modify the compound's properties.

Esterification: The formation of esters can be achieved by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. medcraveonline.com Alternatively, a direct Fischer esterification with a carboxylic acid using an acid catalyst is possible, although the basicity of the amino group and indazole nitrogens might complicate this approach by forming salts. Enzymatic esterification has also emerged as a mild and selective method for such transformations. medcraveonline.com

Etherification: The synthesis of ethers from the hydroxymethyl group can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). Similar to other reactions, the acidic N-H of the indazole ring and the C-5 amino group may interfere, often necessitating a protection strategy for these groups before performing the etherification.

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The two nitrogen atoms within the indazole ring exhibit distinct reactivity profiles, largely governed by tautomeric equilibria and the electronic environment.

The direct alkylation or acylation of N-unsubstituted indazoles typically results in a mixture of N1 and N2 substituted products. connectjournals.com The ratio of these regioisomers is influenced by several factors, including the nature of the substituent on the indazole ring, the specific alkylating or acylating agent used, the base, and the solvent. nih.gov

Generally, N1-substituted indazoles are considered the thermodynamically more stable products, while N2-isomers are often kinetically favored. connectjournals.com For instance, studies on various C-3 substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can lead to high regioselectivity for the N1 position. nih.gov Conversely, substituents at the C-7 position can direct alkylation towards the N2 position. nih.gov Acylation reactions can also show selectivity, with some reports suggesting that N-acylindazoles can isomerize to the more stable N1 regioisomer. nih.govresearchgate.net

Table of N-Alkylation/Acylation Reactions

| Reaction Type | Reagents | Typical Outcome | Influencing Factors |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Mixture of N1 and N2 alkylated isomers. connectjournals.com | Steric and electronic effects of ring substituents, choice of base and solvent. nih.gov |

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. connectjournals.com Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.orglibretexts.org For the indazole system, the proton can reside on either of the two nitrogen atoms. wikipedia.org

The 1H-tautomer is generally the more thermodynamically stable and predominant form. connectjournals.comnih.gov This equilibrium has significant consequences for reactivity. Reactions such as alkylation proceed via the deprotonated indazolide anion, which has nucleophilic character at both N1 and N2. The distribution of products depends on the relative activation barriers for the attack at each nitrogen, which can be manipulated by reaction conditions. The solvent can play a crucial role; for example, polar aprotic solvents may favor the formation of the keto form in keto-enol tautomerism, while non-polar solvents may favor the enol form. nih.gov This principle highlights how the environment can influence the predominant tautomer and thus the reaction outcome.

Electrophilic and Nucleophilic Substitution on the Indazole Ring System

The benzene (B151609) portion of the indazole ring can undergo substitution reactions, although the reactivity is modulated by the fused pyrazole ring and the existing substituents.

Directed Ortho Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic and heterocyclic rings. numberanalytics.comwikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.org

In the case of (5-Amino-1H-indazol-3-yl)methanol, several groups could potentially direct metalation. The primary amino group (-NH₂) is a known, albeit sometimes weak, DMG. More effectively, the amino group can be protected (e.g., as a pivalamide (B147659) or carbamate) to create a much stronger DMG. Furthermore, the N1 atom of the indazole ring, especially when substituted with a suitable protecting group, can also serve as a powerful DMG. Deprotonation would likely occur at the C4 or C6 positions, ortho to the C5-amino group, or at the C7 position, ortho to the N1 atom. The resulting aryllithium species can then react with various electrophiles to introduce new substituents with high regioselectivity. wikipedia.orgharvard.edu

Potential DoM Scenarios

| Directing Group | Protected Form | Expected Site of Metalation |

|---|---|---|

| 5-Amino | -NHCON(iPr)₂ | C4 and C6 |

Electrophilic aromatic substitution, such as halogenation and nitration, on the indazole ring is influenced by the directing effects of the existing substituents. The amino group at C5 is a strong activating group and an ortho, para-director. The indazole system itself complicates predictions, but generally, electrophilic attack is directed to the benzene ring.

For this compound, the positions ortho to the powerful amino group (C4 and C6) are the most likely sites for electrophilic attack. Therefore, direct bromination (e.g., with Br₂ in acetic acid) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield primarily 4- and/or 6-substituted products. Studies on the nitration of other substituted indazoles confirm that substitution occurs on the benzene ring. nih.govacs.org The choice of halogenating agent is also critical; N-halosuccinimides (NXS) are often used as safe and effective halogen sources for heterocyclic compounds. beilstein-archives.org

Predicted Electrophilic Substitution Products

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or NBS | 4-Bromo- and/or 6-Bromo-(5-amino-1H-indazol-3-yl)methanol |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For this compound and its derivatives, these reactions primarily occur at the halogenated positions of the indazole ring or involve the amino group at the 5-position.

Suzuki-Miyaura Coupling at Indazole Positions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. mdpi.com In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at a halogenated position on the indazole nucleus, most commonly at the 5-position. To achieve this, the amino group is often first converted to a halide, such as a bromide, through a Sandmeyer-type reaction. The resulting (5-Bromo-1H-indazol-3-yl)methanol can then undergo Suzuki-Miyaura coupling.

A study on the Suzuki-Miyaura cross-coupling of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids demonstrated good to excellent yields using Pd(OAc)2 as the catalyst and CsF as the base. ias.ac.in This further supports the feasibility of such couplings on the indazole-5-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindazoles

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | High | nih.gov |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2 | CsF | DMF | 95-100 | 92 | ias.ac.in |

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction is highly relevant to this compound, as it allows for the direct arylation of the amino group at the 5-position. This transformation leads to the synthesis of N-aryl-5-aminoindazole derivatives, which are of significant interest in medicinal chemistry.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to a wide range of amines and aryl halides, often under mild conditions. wikipedia.org For heterocyclic amines, which can sometimes be challenging substrates, specific ligands and conditions have been developed to achieve high yields. While specific examples for the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, general protocols for the amination of aminoheterocycles provide a solid foundation for this transformation. mdpi.com The reaction would involve coupling this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

A study on the Buchwald-Hartwig amination of 5-amino-1,2,3-triazoles with various aryl halides found that a palladium complex with an expanded-ring N-heterocyclic carbene ligand was highly effective. mdpi.com This suggests that similar catalyst systems could be applied to the amination of this compound.

Table 2: General Conditions for Buchwald-Hartwig Amination of Heterocyclic Amines

| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Amino-1,2,3-triazoles | Aryl Halides | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | High | mdpi.com |

Beyond C-N bond formation, similar palladium-catalyzed methods can be employed for C-O bond formation, allowing for the synthesis of aryl ethers from the corresponding alcohols. wikipedia.org

Heck and Sonogashira Coupling Reactions

The Heck reaction and the Sonogashira coupling are palladium-catalyzed reactions that form C-C bonds, specifically by coupling an aryl or vinyl halide with an alkene (Heck) or a terminal alkyne (Sonogashira). organic-chemistry.orgwikipedia.org For this compound, these reactions would typically be performed on a halogenated derivative, such as (5-Bromo-1H-indazol-3-yl)methanol or (5-Iodo-1H-indazol-3-yl)methanol.

The Heck reaction would introduce a vinyl group at the halogenated position of the indazole ring. organic-chemistry.org The intramolecular version of the Heck reaction is a powerful tool for the synthesis of complex heterocyclic systems. wikipedia.org

The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and is carried out using a palladium catalyst, often with a copper(I) co-catalyst. wikipedia.org This reaction would allow for the introduction of an alkynyl substituent at a halogenated position of the indazole core. Research on the Sonogashira coupling of 3-iodoindazoles has demonstrated that these reactions proceed smoothly to afford a range of alkynylated indazoles. thieme-connect.de Protection of the indazole nitrogen is often necessary to achieve good yields. mdpi.com

While specific data for the Heck and Sonogashira coupling of this compound derivatives are scarce in the literature, the established protocols for other substituted indazoles provide a clear indication of the potential for these transformations.

Table 3: General Information on Heck and Sonogashira Reactions

| Reaction | Substrate | Coupling Partner | Key Catalyst Components | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide | Alkene | Palladium catalyst, Base | Substituted Alkene | organic-chemistry.org |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst (optional), Base | Arylalkyne/Enyne | wikipedia.org |

These reactions significantly expand the synthetic utility of this compound, enabling the creation of a wide array of derivatives with diverse functionalities.

Spectroscopic and Structural Characterization of 5 Amino 1h Indazol 3 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organic molecules like (5-Amino-1H-indazol-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group proton, the hydroxymethyl protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating amino group and the hydroxymethyl substituent.

Based on data from analogous indazole derivatives, the aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The proton at position 4 (H-4) would likely be the most upfield due to the ortho-directing effect of the amino group at C-5. The H-6 and H-7 protons would also be influenced by the amino group. The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) would reveal the connectivity between adjacent protons. For instance, H-6 and H-7 would likely appear as doublets, coupled to each other.

The protons of the methylene (B1212753) group (-CH₂OH) are expected to resonate as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal can be broad and its chemical shift is dependent on solvent and concentration, typically appearing between δ 4.0-5.5 ppm. The amino group (-NH₂) protons would likely appear as a broad singlet around δ 3.5-5.0 ppm. The indazole N-H proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, due to its acidic nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~6.8 | d |

| H-6 | ~7.0 | dd |

| H-7 | ~7.3 | d |

| -CH₂OH | ~4.8 | s |

| -OH | Variable (broad) | s |

| -NH₂ | Variable (broad) | s |

| N-H | >10 | s (broad) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atoms of the benzene (B151609) ring are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon atom C-5, attached to the amino group, is expected to be significantly shielded, appearing at a lower chemical shift compared to other aromatic carbons. Conversely, C-3a and C-7a, the bridgehead carbons, will have their characteristic shifts. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the range of δ 50-65 ppm. The chemical shifts of the pyrazole (B372694) ring carbons (C-3) will also be characteristic.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~145 |

| C-3a | ~120 |

| C-4 | ~105 |

| C-5 | ~140 |

| C-6 | ~115 |

| C-7 | ~110 |

| C-7a | ~135 |

| -CH₂OH | ~55 |

Note: These are estimated values based on substituted indazoles and can vary.

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. emerypharma.comyoutube.com Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent aromatic protons (e.g., H-6 and H-7) and potentially between the -CH₂- and -OH protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the -CH₂OH group would show a correlation to the corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It can be used to confirm the substitution pattern on the indazole ring by observing through-space interactions between, for example, the H-4 proton and the N-H proton or the -CH₂OH protons.

¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, provides valuable information about the electronic environment of the nitrogen atoms. researchgate.netjapsonline.com In this compound, there are three distinct nitrogen atoms: the two in the pyrazole ring (N-1 and N-2) and the one in the amino group (N-5).

The chemical shifts of the pyrazole nitrogens are expected to be in different regions depending on their hybridization and bonding. The N-1 nitrogen, being a pyrrole-type nitrogen, would resonate at a higher field (more shielded) compared to the N-2 pyridine-type nitrogen. The amino group nitrogen would be expected at a much higher field. Theoretical calculations (GIAO/DFT) can be used to predict and help assign the ¹⁵N chemical shifts. acs.orgnih.gov Studies on related nitro-indazoles have shown that substituents on the benzene ring significantly influence the ¹⁵N chemical shifts of the indazole nitrogens. nih.gov It is expected that the electron-donating amino group will cause a shielding effect on the nitrogen nuclei compared to the unsubstituted indazole.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. nih.gov It is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound that can have different physical properties.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Determine the number of molecules in the asymmetric unit of the crystal lattice.

Provide information about intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through specific ssNMR experiments that probe internuclear distances.

Complement X-ray diffraction data, especially for disordered or microcrystalline samples. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

N-H Stretching: The N-H stretching vibrations of the indazole ring and the amino group are expected in the region of 3200-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the indazole N-H stretch may be broad due to hydrogen bonding. researchgate.net

O-H Stretching: The O-H stretching vibration of the hydroxymethyl group will appear as a broad band in the region of 3200-3600 cm⁻¹, also likely involved in hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the aromatic C=C bonds and the C=N bond of the pyrazole ring will appear in the 1450-1650 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the amino group is expected around 1600-1650 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected in the region of 1000-1085 cm⁻¹.

C-N Stretching: The C-N stretching of the amino group will likely appear in the 1250-1350 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ and N-H | Stretching | 3200-3500 |

| -OH | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C=C, C=N | Stretching | 1450-1650 |

| -NH₂ | Bending | 1600-1650 |

| C-O | Stretching | 1000-1085 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the amino group (-NH₂), the hydroxyl group (-OH), the C-N and C=C bonds of the indazole ring, and the C-H bonds. The expected IR absorption bands are summarized in the table below, with comparative data from 5-aminoindazole (B92378).

| Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 5-Aminoindazole (Gas Phase) nist.gov | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 (broad) | - | Stretching |

| N-H (Amine) | 3300-3500 (two bands) | ~3400-3500 | Asymmetric and Symmetric Stretching |

| N-H (Indazole) | 3100-3300 (broad) | ~3300 | Stretching |

| C-H (Aromatic) | 3000-3100 | ~3050 | Stretching |

| C-H (Aliphatic) | 2850-2960 | - | Stretching |

| C=C (Aromatic) | 1450-1600 | ~1500-1600 | Stretching |

| C-N (Aromatic) | 1250-1350 | ~1300 | Stretching |

| C-O (Alcohol) | 1000-1260 | - | Stretching |

| N-H (Amine) | 1590-1650 | ~1630 | Bending (Scissoring) |

| O-H (Alcohol) | 1330-1440 | - | Bending |

The presence of the hydroxymethyl group in this compound would introduce a characteristic broad O-H stretching band and a C-O stretching band, which are absent in the spectrum of 5-aminoindazole.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. Specific Raman spectroscopic data for this compound is not currently available in published literature. However, based on its structure, certain characteristic Raman shifts can be predicted. The symmetric vibrations of the indazole ring system are expected to produce strong Raman signals. Aromatic C=C stretching vibrations typically appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would also be visible. The symmetric stretching of the C-C bonds within the ring would also contribute to the Raman spectrum.

For its analog, 5-aminoindazole, some spectral data is available through commercial suppliers, which can be used for comparative purposes. chemicalbook.com The key expected Raman bands for this compound are outlined below.

| Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | 1550-1620 (C=C stretching) |

| Aromatic Ring | ~1000 (Ring breathing mode) |

| C-H (Aromatic) | 3000-3100 |

| N-H (Amine) | 3200-3400 |

| C-O-H (Methanol) | Bending and stretching modes |

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In ESI-MS, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the amino group and the indazole ring, to form the [M+H]⁺ ion. The molecular weight of this compound is 163.18 g/mol . Therefore, in a positive ion mode ESI-MS spectrum, a prominent peak at m/z 164.19 would be anticipated. Depending on the solvent system and additives, other adducts such as [M+Na]⁺ or [M+K]⁺ might also be observed. nih.govnih.gov Some suppliers indicate the availability of LC-MS data for this compound. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the [M+H]⁺ ion, which allows for the determination of the elemental formula with high accuracy. The theoretical exact mass of the protonated this compound ([C₈H₁₀N₃O]⁺) can be calculated. This technique is invaluable for confirming the identity of a synthesized compound. While specific HRMS data for the target compound is not published, it is a standard characterization method for novel indazole derivatives. researchgate.net

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₉N₃O + H]⁺ | 164.0818 |

| [C₈H₉N₃O + Na]⁺ | 186.0638 |

| [C₈H₉N₃O + K]⁺ | 202.0377 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound has not been reported, a study on the crystal structures of several (1H-indazol-1-yl)methanol derivatives provides significant insights into the likely solid-state conformation. nih.gov In these related structures, the methanol (B129727) group is attached to the N1 position of the indazole ring. The study revealed that these molecules form dimers in the solid state through intermolecular hydrogen bonds between the hydroxyl group of the methanol moiety and the N2 atom of an adjacent indazole ring. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, Stacking)

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donor and acceptor sites, leading to the formation of robust supramolecular synthons. The primary donors are the hydroxyl (-OH) group of the methanol substituent, the amino (-NH₂) group at the 5-position, and the pyrrolic N-H of the indazole ring. The acceptors include the pyridinic nitrogen atom of the indazole ring and the nitrogen atom of the amino group.

Studies on analogous structures, such as (1H-indazol-1-yl)methanol derivatives, have revealed the formation of strong dimers through intermolecular O–H···N hydrogen bonds, where the methanol's hydroxyl group donates a proton to the pyridinic N2 atom of a neighboring molecule. nih.gov A similar dimeric motif is highly probable for this compound. Furthermore, the amino group is a potent hydrogen bond donor and can form N-H···O or N-H···N bonds, linking these primary dimers into extended one-, two-, or three-dimensional networks. nih.govnih.gov The interplay of these various hydrogen bonds, including O-H···N, N-H···O, and N-H···N, is a critical factor in stabilizing the crystal structure. researchgate.netnih.gov

Table 4.4.2.1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Role in Crystal Packing |

|---|---|---|---|

| Methanol (-OH) | Indazole (N2) | O-H···N | Formation of primary dimeric synthons. nih.gov |

| Amino (-NH₂) | Methanol (-OH) | N-H···O | Cross-linking of dimers into sheets or chains. |

| Amino (-NH₂) | Indazole (N2) | N-H···N | Formation of secondary motifs and network extension. nih.gov |

| Indazole (N1-H) | Amino (-NH₂) | N-H···N | Contribution to extended supramolecular chains. |

π-π Stacking: The planar aromatic indazole ring system facilitates π-π stacking interactions, which contribute significantly to the crystal packing, often working in concert with hydrogen bonding. rsc.org In related heterocyclic crystal structures, molecules often arrange into columns where offset π-π stacking interactions occur between adjacent rings. researchgate.net The interplanar distance for such interactions is typically in the range of 3.3 to 3.6 Å. researchgate.net The presence of the electron-donating amino group can influence the electronic character of the aromatic system, potentially strengthening these stacking interactions through complementary quadrupole-quadrupole interactions with neighboring rings. rsc.org

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in rigid molecules with multiple hydrogen bonding sites. Given its structural features, this compound has a high propensity for forming polymorphs.

The potential for polymorphism arises from the various ways the hydrogen bond donors and acceptors can interact to form different, yet energetically similar, supramolecular synthons. researchgate.net For instance, a change in crystallization conditions could favor an N-H···O interaction over an O-H···N interaction, leading to a completely different crystal packing arrangement. The conformational flexibility of the hydroxymethyl group at the C3 position adds another layer of complexity, as different torsion angles can be adopted to accommodate various packing schemes.

Crystal engineering principles can be applied to target specific polymorphs or to design multi-component crystals (cocrystals) with tailored properties. mdpi.comrsc.org By introducing specific coformers that can form predictable hydrogen bonds with the amino, hydroxyl, or indazole functionalities, it is possible to systematically modify the crystal structure. For example, co-crystallization with carboxylic acids could lead to the formation of well-defined salt or cocrystal structures based on robust acid-amine or acid-azole synthons. nih.gov The study of amino-functionalized materials demonstrates the importance of controlling these interactions for desired material properties. nih.govresearchgate.net The ability to form different stable packing arrangements makes this compound a prime candidate for polymorphism and crystal engineering studies.

Electronic Absorption and Fluorescence Spectroscopy

The electronic spectroscopic properties of this compound are governed by the indazole chromophore, which is modulated by the electron-donating amino group at the 5-position and the hydroxymethyl group at the C3 position.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions within the indazole ring system. libretexts.orgwikipedia.org The indazole moiety itself is the primary chromophore.

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high-intensity absorptions. libretexts.org For conjugated systems like indazole, these transitions occur at longer wavelengths compared to non-conjugated systems. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions and occur at even longer wavelengths due to the smaller energy gap. libretexts.orglibretexts.org

The presence of the amino group at the 5-position, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole. This is due to the extension of the conjugated system through the lone pair of the amino nitrogen. Studies on 5-aminoindazole have confirmed this effect. niscpr.res.inacs.org The solvent environment can also influence the absorption maxima; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands. libretexts.org

Table 4.5.1.1: Representative Electronic Absorption Data for Aminoindazoles

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| 5-Aminoindazole | Cyclohexane | 292 | ~5,100 | π → π* | acs.org |

| 5-Aminoindazole | Methanol | 300 | ~5,500 | π → π* | acs.org |

| 7-Aminoindazole | Methanol | 310 | Not specified | π → π* | niscpr.res.in |

| Indazole Analog | Various | 270-350 | ~10,000 | π → π* | researchgate.net |

Fluorescence Emission and Excitation Spectra Analysis

Substituted indazoles are known to be fluorescent, and the introduction of an amino group often enhances or modulates their emission properties. nih.gov this compound is therefore expected to be a fluorescent molecule.

The fluorescence emission spectrum results from the radiative decay of the molecule from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is always longer (lower in energy) than the absorption wavelength, with the difference known as the Stokes shift. The magnitude of the Stokes shift is sensitive to the solvent polarity and the structural differences between the ground and excited states. researchgate.net

For aminoindazoles, the fluorescence properties are strongly dependent on the solvent and pH due to the possibility of different protonation states and specific solvent-solute interactions. niscpr.res.inacs.org The amino group can act as a proton donor in the excited state, leading to complex photophysical behavior. niscpr.res.in The fluorescence of D-indazole-π-A type dyes has been shown to be weak, but modification of the amino group can significantly enhance emission intensity, a phenomenon known as fluorescence umpolung. researchgate.net The excitation spectrum, under ideal conditions, should mirror the absorption spectrum, confirming that the absorbing species is also the emitting species.

Table 4.5.2.1: Representative Fluorescence Data for Aminoindazoles

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 5-Aminoindazole | Cyclohexane | 292 | 340 | ~4,900 | acs.org |

| 5-Aminoindazole | Methanol | 300 | 385 | ~7,400 | acs.org |

| 7-Aminoindazole | Methanol | 310 | 370 | ~5,500 | niscpr.res.in |

The significant Stokes shifts observed, particularly in polar solvents like methanol, indicate a substantial increase in the dipole moment of the molecule upon excitation, suggesting a more polar excited state. niscpr.res.in This solvatochromism is a key feature of the fluorescence of amino-substituted indazoles.

Theoretical and Computational Investigations of 5 Amino 1h Indazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of (5-Amino-1H-indazol-3-yl)methanol. These methods allow for a detailed exploration of the molecule's behavior, complementing experimental findings.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used for studying indazole derivatives due to its balance of accuracy and computational cost. dntb.gov.uanih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

For this compound, DFT calculations would typically determine key parameters such as total energy, dipole moment, and the distribution of atomic charges. These calculations help in understanding the molecule's polarity and the reactivity of different sites. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. nih.govresearchgate.net

Table 1: Representative Data from DFT Calculations for a Substituted Indazole Note: The following data are illustrative for a typical indazole derivative, as specific computational studies for this compound are not extensively published. The values are based on general findings for similar heterocyclic systems.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -588.xxxxxx | Represents the total electronic energy of the molecule at its optimized geometry; used for comparing the stability of isomers and tautomers. |

| Dipole Moment (Debye) | ~2.5 - 4.0 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap (eV) | ~4.0 - 5.0 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. irjweb.com |

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, are used for higher accuracy, especially for energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) can be used to refine the energetic differences between tautomers. nih.govacs.org For the parent indazole molecule, calculations at the MP2/6-31G** level have been used to confirm the greater stability of the 1H-tautomer over the 2H form. nih.gov Such high-level calculations serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, namely the amino group at the C5 position and the pyrazole (B372694) ring. researchgate.net The LUMO is typically distributed over the entire bicyclic aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: These are predicted qualitative features and representative energy values.

| Orbital/Parameter | Predicted Localization/Value | Chemical Implication |

|---|---|---|

| HOMO | Localized on the 5-amino group and the pyrazole ring system. | This region is the primary site for electrophilic attack and acts as the main electron donor. |

| LUMO | Distributed across the indazole bicyclic ring. | This region is susceptible to nucleophilic attack and acts as the electron acceptor. |

| Energy Gap (ΔE) | ~4.5 eV | Indicates a moderately stable molecule, but reactive under appropriate conditions. irjweb.com |

Conformational Analysis and Tautomeric Equilibria

The indazole ring system exhibits annular tautomerism, which significantly influences its chemical and biological properties. nih.gov The two primary tautomers are the 1H-indazole and the 2H-indazole forms.

Numerous theoretical and experimental studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.govresearchgate.net The 1H form possesses a benzenoid structure, which is more aromatic and thus lower in energy than the ortho-quinonoid character of the 2H form. nih.gov

Computational studies on the parent indazole molecule have quantified this energy difference. Calculations using methods like B3LYP and MP2 consistently show the 1H tautomer to be more stable by approximately 15-20 kJ·mol⁻¹ (about 3.6 to 4.8 kcal·mol⁻¹). nih.govacs.org This significant energy difference ensures that the 1H tautomer is the predominant form in the gas phase and in solution. nih.gov

Table 3: Calculated Relative Stabilities of Parent Indazole Tautomers Source: Data compiled from multiple computational studies. nih.govacs.org

| Tautomer | Structure Type | Relative Energy (kcal/mol) | Relative Population at 298 K |

|---|---|---|---|

| 1H-Indazole | Benzenoid | 0.0 | >99% |

| 2H-Indazole | ortho-Quinoid | +3.6 to +4.8 | <1% |

The position and electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. mdpi.comnih.gov For this compound, two substituents are present: an amino (-NH₂) group at the C5 position and a hydroxymethyl (-CH₂OH) group at the C3 position.

The 5-amino group is a strong electron-donating group (EDG) through resonance. This donation of electron density further stabilizes the aromatic benzenoid character of the benzene (B151609) ring portion of the 1H-tautomer. Conversely, an EDG at this position would destabilize the quinonoid structure of the 2H-tautomer.

The 3-hydroxymethyl group is generally considered weakly electron-withdrawing. Its influence on the tautomeric equilibrium is expected to be less pronounced than that of the 5-amino group. However, its position on the pyrazole ring could have subtle electronic effects on the relative acidities of the N1 and N2 protons.

Table 4: Qualitative Impact of Substituents on Indazole Tautomer Stability

| Substituent | Position | Electronic Effect | Predicted Impact on 1H vs. 2H Stability |

|---|---|---|---|

| Amino (-NH₂) | C5 | Strongly electron-donating | Significantly stabilizes the 1H-tautomer, increasing the energy gap to the 2H-tautomer. |

| Hydroxymethyl (-CH₂OH) | C3 | Weakly electron-withdrawing | Minor influence, unlikely to overcome the dominant effect of the 5-amino group. |

Compound Index

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools to predict the spectroscopic characteristics of molecules, aiding in their identification and structural elucidation. For this compound, theoretical calculations can offer a detailed picture of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Gauge-Including Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. This method has proven to be reliable for a variety of heterocyclic systems. researchgate.netnih.govmdpi.com

For this compound, the following trends in ¹H and ¹³C NMR chemical shifts can be anticipated based on the substituent effects:

Amino Group (-NH₂): The 5-amino group is a strong electron-donating group. Its presence is expected to increase the electron density on the benzene ring of the indazole core, leading to an upfield shift (lower ppm values) of the aromatic protons and carbons, particularly at the ortho and para positions (C4, C6, and H4, H6).

Hydroxymethyl Group (-CH₂OH): The 3-hydroxymethyl group is a weakly electron-withdrawing group. The protons of the methylene (B1212753) (-CH₂) and hydroxyl (-OH) groups would appear as characteristic signals. The chemical shift of the -CH₂- protons would be influenced by the electronegativity of the attached oxygen atom.

Indazole Core: The protons and carbons of the indazole ring system will have chemical shifts influenced by the fused ring system and the electronic effects of the substituents.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| C3 | ~145-150 |

| C3a | ~120-125 |

| C4 | ~110-115 |

| C5 | ~140-145 (due to -NH₂) |

| C6 | ~115-120 |

| C7 | ~120-125 |

| C7a | ~135-140 |

| -CH₂OH | ~55-65 |

Note: These are estimated values and would require specific GIAO calculations for accurate prediction.

Vibrational Frequency Calculations for IR/Raman Spectra

Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in IR and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-31G(d)), a theoretical vibrational spectrum can be generated.

For this compound, the IR and Raman spectra would be characterized by the vibrational modes of its functional groups and the indazole core:

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H scissoring (bending) vibrations are expected around 1600-1650 cm⁻¹.

O-H and C-O Vibrations: The hydroxyl group will show a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, often participating in hydrogen bonding. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

Indazole Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the indazole ring will appear in the 1400-1600 cm⁻¹ region. Ring breathing modes and other skeletal vibrations will be present at lower frequencies.

A detailed assignment of the vibrational modes would require a full computational analysis.

Reaction Mechanism Studies

Computational chemistry can elucidate the pathways of chemical reactions, providing insights into the formation of molecules like this compound.

Computational Elucidation of Synthetic Pathways

The synthesis of substituted indazoles can be achieved through various routes, and computational studies can help in understanding the underlying mechanisms. organic-chemistry.orgnih.gov A plausible synthetic pathway for this compound could involve the construction of the substituted indazole core followed by functional group manipulation.

One common method for indazole synthesis is the intramolecular cyclization of o-azidobenzaldehydes or related precursors. For the target molecule, a potential route could start from a suitably substituted nitroaniline. The reaction sequence might involve:

Diazotization of a substituted aniline (B41778) followed by reduction to a hydrazine (B178648) derivative.

Condensation with a suitable three-carbon synthon to form the pyrazole ring.

Aromatization to yield the indazole core.

Computational studies, particularly using DFT, can model the reaction intermediates and transition states for these steps to determine the most energetically favorable pathway. mdpi.com

Transition State Analysis and Reaction Energetics

Transition state theory is fundamental to understanding reaction rates. Computational methods allow for the location of transition state structures and the calculation of activation energies. For the synthesis of this compound, each step of the proposed synthetic route would proceed through a specific transition state.

For example, in a cyclization step to form the indazole ring, the energy barrier for the ring closure can be calculated. This involves finding the geometry of the transition state and computing its energy relative to the reactant. The reaction energetics, including the energies of intermediates and transition states, can be mapped onto a potential energy surface to provide a comprehensive view of the reaction mechanism.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. nih.govrsc.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface is expected to show the following features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential will be located around the electronegative nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group. These areas are susceptible to electrophilic attack. The nitrogen atoms of the pyrazole ring are likely to be the most electron-rich sites.

Positive Potential (Blue): Regions of positive electrostatic potential will be found around the hydrogen atoms, particularly the acidic protons of the amino and hydroxyl groups, as well as the aromatic protons. These sites are prone to nucleophilic attack.

Influence of Substituents: The 5-amino group will increase the negative potential on the benzene portion of the ring, enhancing its nucleophilicity. The 3-hydroxymethyl group will contribute to the local polarity at that position.

The charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, complements the MEP by providing quantitative values for the atomic charges. This analysis would confirm the electron-donating nature of the amino group and the polarization of bonds within the hydroxymethyl group and the indazole core.

Solvation Effects on Molecular Properties

The local chemical environment created by solvent molecules can significantly alter the geometric and electronic structure of a solute molecule. Computational chemistry provides powerful tools to investigate these solvent-solute interactions and their impact on molecular properties. The Polarizable Continuum Model (PCM) is a widely utilized and effective method for modeling solvation effects. wikipedia.orgresearchgate.net This model treats the solvent as a continuous, polarizable medium rather than as individual molecules, which makes the complex calculations more computationally feasible. wikipedia.org The molecular free energy of solvation in the PCM framework is determined by considering electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

The interaction with solvent molecules can influence the distribution of electron density within the this compound molecule. In polar solvents, it is anticipated that there would be a greater stabilization of charge-separated states. This can lead to shifts in the absorption and emission spectra. For instance, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the fluorescence spectrum of molecules with an intramolecular charge transfer character, which is a potential feature of 5-amino-substituted indazoles. acs.org

To quantitatively assess the impact of different solvents on the electronic properties of this compound, theoretical calculations employing methods like the Polarizable Continuum Model (PCM) would be necessary. Such calculations can predict changes in key molecular properties in various solvent environments.

Below is a representative data table illustrating the kind of information that would be obtained from such a computational study, showing the calculated dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in different solvents. Please note that this table is illustrative and not based on actual experimental or computational data for this compound.

Table 1: Illustrative Calculated Molecular Properties of this compound in Various Solvents